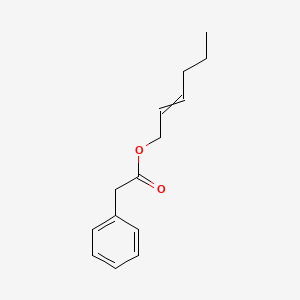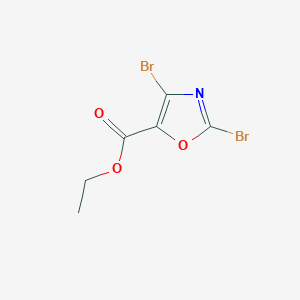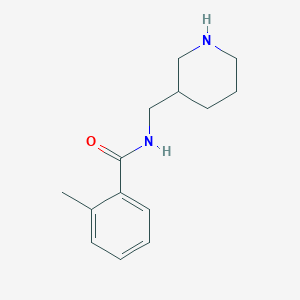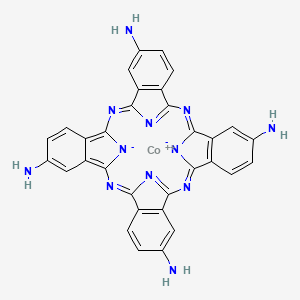
6-Bromoisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a cyano group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Buchwald-Hartwig amination, which involves the coupling of 6-bromoisoquinoline with a suitable amine under palladium catalysis . The reaction conditions often include the use of Pd(dba)2 with BINAP and Cs2CO3 in THF, yielding the desired product in high purity .
Industrial Production Methods: Industrial production of 6-Bromoisoquinoline-4-carbonitrile may involve large-scale Buchwald-Hartwig amination reactions, optimized for scalability and cost-effectiveness. The process ensures minimal residual palladium in the final product, making it suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions: 6-Bromoisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, under suitable conditions.
Coupling Reactions: It participates in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, forming C-C and C-N bonds, respectively.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boron reagents and palladium catalysts under mild conditions.
Buchwald-Hartwig Amination: Employs palladium catalysts with phosphine ligands and bases like Cs2CO3.
Major Products:
Aminated Derivatives: Formed through Buchwald-Hartwig amination.
Aryl Derivatives: Produced via Suzuki-Miyaura coupling.
科学的研究の応用
6-Bromoisoquinoline-4-carbonitrile is utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical intermediates and potential drug candidates.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 6-Bromoisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in its binding affinity and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and coupling reactions, leading to the formation of bioactive derivatives .
類似化合物との比較
6-Bromoisoquinoline-1-carbonitrile: Another brominated isoquinoline derivative with a cyano group at the 1st position.
4-Bromoisoquinoline: Lacks the cyano group, making it less versatile in certain reactions.
Uniqueness: 6-Bromoisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications in various fields. Its combination of bromine and cyano groups provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C10H5BrN2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
6-bromoisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9/h1-3,5-6H |
InChIキー |
SHYNKGAIELUREC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504436.png)



![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)
![4-{(E)-[(2,5-dichlorophenyl)imino]methyl}-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12504487.png)
![3-[3-(3,4-Dimethoxyphenyl)-1-{1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyloxy}propyl]phenoxyacetic acid](/img/structure/B12504490.png)

![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)
![N-(4-methylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12504512.png)
